molecular formula C₁₇H₂₄N₂O₆ B015928 (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate CAS No. 58457-98-0

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate

Cat. No. B015928
CAS RN: 58457-98-0
M. Wt: 352.4 g/mol
InChI Key: MDMZRMHNXPKKND-ZDUSSCGKSA-N
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Description

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is a chemical compound synthesized from various substrates, including aromatic/heteroaromatic compounds, aldehydes, and tert-butyl or benzyl carbamate. This compound has significant applications in organic chemistry and pharmaceuticals.

Synthesis Analysis

The synthesis of N-Boc and N-Cbz protected α-branched amines, which are key components of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, can be achieved through a one-step catalytic process using Bismuth(III) triflate as an effective catalyst. This method offers advantages such as mild reaction conditions, low catalytic loading, easy removal of the N-protective group, and one-step synthesis under open-flask conditions (Jaratjaroonphong, Tuengpanya, & Ruengsangtongkul, 2015).

Molecular Structure Analysis

The molecular structure of (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is characterized by its stereochemistry and the presence of N-Boc and N-Cbz protective groups. These groups play a crucial role in the compound's reactivity and stability.

Chemical Reactions and Properties

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate undergoes various chemical reactions, including aza-Henry reactions, which are crucial for synthesizing enantiomer-enriched orthogonally protected different (2S)-2,3-diaminopropanoates and unnatural furyl-substituted Boc and Cbz protected amino acid esters (Kumaraswamy & Pitchaiah, 2011).

Scientific Research Applications

Peptide Synthesis

The preparation of urethane-protected amino acid N-carboxyanhydrides (UNCAs), including (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate, is vital in peptide synthesis. These UNCAs are stable and can be stored for extended periods. They are used in peptide synthesis in both solid phase and solution due to their ability to generate no side products other than CO2 during condensation reactions (Fuller et al., 1996).

Enantiomer Separation

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate plays a role in the liquid chromatographic enantiomer separation of N-Cbz (benzyloxycarbonyl) and Boc (tert-butoxycarbonyl) alpha-amino acids and their esters. This separation is achieved on chiral stationary phases (CSPs) based on polysaccharide derivatives, which is crucial in stereochemical analysis and purification processes (Jin et al., 2009).

Synthesis of Biologically Active Substances

The compound is used in the stereoselective synthesis of biologically active substances. For instance, its reduction by Baker's yeast can lead to the formation of biologically active substances like sperabillin C and (R)-GABOB [(R)-4-amino-3-hydroxybutanoic acid] (Hashiguchi et al., 1992).

Catalytic Reactions

In catalytic chemistry, (S)-Methyl 2-N-Cbz-3-N-Boc-propanoate is involved in Rh(III)-catalyzed C-H amidation, providing a method to access valuable N-Boc protected arylamines. This process is significant in the synthesis of complex organic molecules (Grohmann et al., 2013).

properties

IUPAC Name

methyl (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(21)18-10-13(14(20)23-4)19-16(22)24-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)(H,19,22)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMZRMHNXPKKND-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10445549
Record name Methyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-N-Cbz-3-N-Boc-propanoate

CAS RN

58457-98-0
Record name Methyl N-[(benzyloxy)carbonyl]-3-[(tert-butoxycarbonyl)amino]-L-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10445549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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